molecular formula C15H25N3O6 B12903223 N-(tert-Butoxycarbonyl)-L-alanylglycyl-D-proline CAS No. 827341-63-9

N-(tert-Butoxycarbonyl)-L-alanylglycyl-D-proline

Cat. No.: B12903223
CAS No.: 827341-63-9
M. Wt: 343.38 g/mol
InChI Key: FGLMOUBMFNAKHX-VHSXEESVSA-N
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Description

®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an amide linkage, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    Formation of the amide bond: The protected amine is then reacted with an appropriate carboxylic acid derivative to form the amide bond.

    Cyclization: The intermediate is cyclized to form the pyrrolidine ring.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated synthesizers and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide or pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.

Biology

In biological research, it can be used to study enzyme-substrate interactions and protein folding due to its amide and pyrrolidine functionalities.

Medicine

In medicine, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid would depend on its specific application. Generally, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, affecting the function of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-((S)-2-Amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid
  • ®-1-(2-((S)-2-(Methoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid

Uniqueness

The presence of the tert-butoxycarbonyl (Boc) protecting group in ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid makes it unique compared to similar compounds. This protecting group can be selectively removed under mild acidic conditions, allowing for controlled deprotection and further functionalization.

Properties

CAS No.

827341-63-9

Molecular Formula

C15H25N3O6

Molecular Weight

343.38 g/mol

IUPAC Name

(2R)-1-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H25N3O6/c1-9(17-14(23)24-15(2,3)4)12(20)16-8-11(19)18-7-5-6-10(18)13(21)22/h9-10H,5-8H2,1-4H3,(H,16,20)(H,17,23)(H,21,22)/t9-,10+/m0/s1

InChI Key

FGLMOUBMFNAKHX-VHSXEESVSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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